molecular formula C18H20N4O3S B2719111 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851988-12-0

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No. B2719111
M. Wt: 372.44
InChI Key: WDHMRXZHUYQMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, are noted for their broad spectrum of pharmaceutical applications. These compounds exhibit a range of activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are being investigated for their potential as antitumor agents. The versatility of the benzothiazole scaffold, allowing for binding to various biomolecules, has made it a focal point in drug discovery aimed at developing therapies for various ailments, notably cancer (Kamal et al., 2015).

Role in Anticancer Research

Benzothiazole compounds have been extensively explored for their anticancer properties. These derivatives are known to possess potent anticancer activity, with potential for further development as drug candidates. The review of structural modifications and the development of benzothiazoles and their conjugates as antitumor agents shed light on their promising biological profiles and synthetic accessibility. This highlights the significant interest in benzothiazoles within the pharmaceutical research community for cancer chemotherapy (Ahmed et al., 2012).

Pharmacological Activities Beyond Oncology

Benzothiazole scaffolds are not limited to anticancer applications; they are integral to the development of a wide array of therapeutic agents. Their pharmacological activities extend to antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant agents, among others. This wide spectrum of pharmacological activity underscores the versatility and significance of benzothiazole derivatives in medicinal chemistry, highlighting their potential in addressing a diverse range of diseases and conditions (Keri et al., 2015).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.


properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-22(2)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(24-3)9-10-14(25-4)16(15)26-18/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHMRXZHUYQMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.